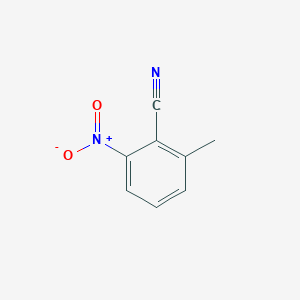

2-Methyl-6-nitrobenzonitrile

Description

Significance of Nitrile and Nitroaryl Scaffolds in Organic Chemistry

The nitrile group (-C≡N) is a cornerstone of organic chemistry, valued for its stability and remarkable versatility in synthesis. numberanalytics.comresearchgate.net Characterized by a highly polar carbon-nitrogen triple bond, nitriles serve as precursors to a wide range of functional groups, including amines, carboxylic acids, amides, and ketones. numberanalytics.comebsco.comfiveable.me This transformative potential makes them crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com The linear geometry of the cyano group and the electrophilic nature of its carbon atom make it susceptible to nucleophilic attack, a key feature in its reactivity. ebsco.comfiveable.me

Similarly, the nitroaryl scaffold, an aromatic ring bearing a nitro group (-NO₂), plays a pivotal role in medicinal chemistry and materials science. mdpi.comscielo.br The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it a substrate for nucleophilic aromatic substitution. scielo.br In the context of drug discovery, nitroaromatic compounds are often investigated for their potential as antibacterial, antiparasitic, and anticancer agents. mdpi.comscielo.brnih.gov The biological activity of many nitro-containing drugs is linked to the bioreductive activation of the nitro group within cells. mdpi.comsvedbergopen.com

Overview of Aromatic Benzonitriles in Advanced Synthesis

Aromatic benzonitriles, which feature a nitrile group directly attached to a benzene (B151609) ring, are a particularly important class of organic compounds. fiveable.mewikipedia.org They serve as versatile building blocks in organic synthesis, with applications ranging from the creation of dyes and resins to the synthesis of complex pharmaceutical ingredients. wikipedia.orgatamankimya.com The presence of the nitrile group on the aromatic ring allows for a diverse array of chemical transformations. researchgate.net For instance, benzonitriles can participate in cycloaddition reactions and can act as directing groups in C-H bond functionalization, enabling the introduction of various substituents onto the aromatic core. researchgate.net Furthermore, benzonitrile (B105546) derivatives are used to form coordination complexes with transition metals, which serve as useful intermediates in catalytic processes. wikipedia.org The development of methods for the atroposelective synthesis of axially chiral benzonitriles highlights their growing importance in creating stereochemically complex molecules for pharmaceutical applications. acs.org

Scope and Research Focus on 2-Methyl-6-nitrobenzonitrile

This compound stands as a specific and highly functionalized example within the broader class of aromatic benzonitriles. Its structure, featuring a methyl group and a nitro group ortho to the nitrile, creates a unique electronic and steric environment. This substitution pattern is critical in directing subsequent chemical reactions and influencing the properties of the resulting products.

Research involving this compound has demonstrated its utility as a key starting material and intermediate in the synthesis of more complex molecules. For example, it has been employed in the synthesis of 5-arylthiomethyl-2,4-diaminoquinazolines and as a starting reagent in the microwave-assisted synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. sigmaaldrich.comsigmaaldrich.com These applications underscore the compound's role in building heterocyclic frameworks, which are prevalent in many biologically active compounds. The strategic placement of the methyl, nitro, and nitrile groups allows for selective transformations, making it a valuable tool for chemists engaged in the design and synthesis of novel organic molecules.

Properties of this compound

| Property | Value |

| Synonym | 6-Nitro-o-tolunitrile sigmaaldrich.com |

| CAS Number | 1885-76-3 sigmaaldrich.com |

| Molecular Formula | C₈H₆N₂O₂ uni.lu |

| Molecular Weight | 162.15 g/mol sigmaaldrich.com |

| Melting Point | 108-110 °C sigmaaldrich.com |

| InChI Key | BOTPDHNZLRJZOO-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-6-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-3-2-4-8(10(11)12)7(6)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTPDHNZLRJZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172205 | |

| Record name | 6-Nitro-2-toluonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-76-3 | |

| Record name | 2-Methyl-6-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2-toluonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-2-toluonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-2-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITRO-2-TOLUONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT87Y8H8FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Methyl 6 Nitrobenzonitrile and Analogous Nitrated Aromatics

Classical and Established Synthesis Routes for Nitrated Benzonitriles

Traditional methods for synthesizing nitrated benzonitriles have been well-established in organic chemistry for decades. These routes often involve multi-step processes and the use of classical reagents.

Cyanation of Halogenated Aromatic Precursors

A common strategy for introducing a nitrile group onto an aromatic ring is through the cyanation of a halogenated precursor. This can be achieved through various methods, including the Kolbe-Nitrile synthesis and transition metal-catalyzed reactions.

The Kolbe-Nitrile synthesis involves the reaction of an alkyl or aryl halide with a metal cyanide, typically an alkali metal cyanide like sodium or potassium cyanide. wikipedia.orgchemeurope.comsciencemadness.org This nucleophilic substitution reaction is a straightforward method for producing nitriles. turito.com For the synthesis of 2-Methyl-6-nitrobenzonitrile, the starting material would be a 2-halo-1-methyl-3-nitrobenzene.

The choice of solvent is crucial in this reaction, with polar aprotic solvents like DMSO and acetone (B3395972) being preferred to facilitate the SN2 mechanism. organic-chemistry.org The use of DMSO has been a significant advancement, allowing the reaction to proceed with more sterically hindered halides. wikipedia.org A potential side product is the formation of isonitriles, as the cyanide ion is an ambident nucleophile. chemeurope.comsciencemadness.org The reaction conditions can be optimized to favor the formation of the desired nitrile. chemeurope.com

Table 1: Kolbe-Nitrile Synthesis Variations

| Reactant | Cyanide Source | Solvent | Key Features |

|---|

This table provides a general overview of the Kolbe-Nitrile synthesis.

Transition metal catalysis offers a more versatile and efficient approach to the cyanation of aryl halides. google.com Palladium and copper catalysts are commonly employed for this transformation. researchgate.net These reactions often exhibit greater functional group tolerance and can proceed under milder conditions compared to the classical Kolbe synthesis.

Palladium-catalyzed cyanation has been extensively studied, with various catalyst systems developed to improve efficiency and substrate scope. researchgate.net For instance, the use of palladium complexes with specific phosphine (B1218219) ligands can effectively catalyze the cyanation of aryl chlorides. amazonaws.comnih.gov Zinc cyanide (Zn(CN)₂) is often used as the cyanide source in these reactions. amazonaws.com

Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is another important method, particularly for aryl bromides and iodides. turito.com

Table 2: Transition Metal-Catalyzed Cyanation

| Catalyst | Cyanide Source | Substrate | Key Features |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Zn(CN)₂, K₄[Fe(CN)₆] | Aryl Chlorides, Bromides | High efficiency, broad functional group tolerance. researchgate.netnih.gov |

This table summarizes key aspects of transition metal-catalyzed cyanation reactions.

A specific example of a related palladium-catalyzed cyanation is the synthesis of 2-methyl-3-nitrobenzonitrile (B1315095) from 2-chloro-3-nitrotoluene, which achieved an 85% yield. amazonaws.com

Sandmeyer Reactions from Diazonium Salts

The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate. scribd.combyjus.comwikipedia.org This reaction typically starts with the diazotization of a primary aromatic amine, such as 2-amino-6-nitrotoluene, followed by reaction with a copper(I) cyanide. scribd.com

Dehydration Strategies for Nitrobenzamides

The dehydration of primary amides provides a direct route to nitriles. researchgate.net For the synthesis of this compound, the corresponding precursor would be 2-methyl-6-nitrobenzamide. Various dehydrating agents can be employed for this transformation.

Common dehydrating agents include phosphorus pentoxide, thionyl chloride, and oxalyl chloride in combination with DMSO (a variation of the Swern oxidation). researchgate.net The reaction conditions are generally mild, and the yields are often high. researchgate.net For example, the dehydration of various amides using an activated dimethyl sulfoxide (B87167) system has been shown to produce nitriles in excellent yields. researchgate.net

Modern and Eco-Friendly Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods in chemistry, a field often referred to as "green chemistry". colab.wsmarketresearchintellect.com This has led to the exploration of new catalysts and reaction conditions for the synthesis of nitrated aromatics that minimize waste and the use of hazardous reagents. researchgate.net

Modern approaches focus on several key principles, including the use of non-toxic reagents, catalytic processes, and atom economy. colab.ws For instance, innovations in catalytic nitration and the use of biocatalysis are being explored for a more sustainable production of benzonitriles. marketresearchintellect.com The development of solid acid catalysts as alternatives to corrosive acids in nitration reactions is one such advancement. researchgate.net Another green approach involves the aerobic oxidation of alcohols in the presence of ammonia (B1221849), a process known as ammoxidation, which produces water as the only byproduct. colab.ws

For the synthesis of nitrated pyrazoles, a related class of compounds, a greener approach using oxone as the nitrating agent and water as the solvent has been reported. nih.govsemanticscholar.org This method offers advantages in terms of safety, cost, and environmental impact. nih.govsemanticscholar.org Additionally, one-pot syntheses that combine multiple steps, such as a molybdenum-catalyzed reduction of a nitroarene followed by a Sandmeyer reaction, are being developed to improve step-economy and reduce waste. rsc.org

Vapour Phase Ammoxidation of Substituted Toluenes

Vapour phase ammoxidation presents a direct and economically viable route for the synthesis of aromatic nitriles from substituted toluenes. This method involves the reaction of a toluene (B28343) derivative with ammonia and oxygen at elevated temperatures over a solid catalyst.

The industrial production of benzonitrile (B105546) through the vapor phase ammoxidation of toluene has been widely studied using various metal and metal oxide catalysts, including those based on vanadium, chromium, and molybdenum. nii.ac.jp These catalysts facilitate the redox process by providing active lattice oxygen. nii.ac.jp A notable development is the use of a Cs+/Y catalyst, which has demonstrated high efficiency in the ammoxidation of toluene, achieving a benzonitrile yield of 92.7%. nii.ac.jp

For substituted toluenes, the ammoxidation process is influenced by the nature and position of the substituents on the aromatic ring. For instance, the ammoxidation of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzonitrile (B3417380) has been successfully carried out using V₂O₅/γ-Al₂O₃ and vanadium phosphorus oxide (VPO) catalysts. researchgate.netresearchgate.net The efficiency of these catalysts is often dependent on factors such as the P/V ratio and the presence of a support material like γ-Al₂O₃. researchgate.net Research has shown that VPO catalysts supported on γ-Al₂O₃ can be effective for the ammoxidation of 2,6-dichlorotoluene. researchgate.net

The reaction kinetics of vapor-phase ammoxidation are complex and have been modeled using mechanisms like the Langmuir-Hinshelwood model to understand the influence of various operating parameters. researchgate.net Studies on the ammoxidation of p-nitrotoluene to p-nitrobenzonitrile have shown that V₂O₅/TiO₂ (anatase) and VPO catalysts can yield good selectivity towards the nitrile product.

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times and improved yields. In the context of this compound, it has been utilized as a starting reagent in the microwave-assisted synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. thieme-connect.comscientificlabs.co.ukchemicalbook.com This multi-step synthesis, which starts from the commercially available this compound, involves a key step of microwave-assisted hydrolysis of the nitrile group followed by lactamization at elevated temperatures. thieme-connect.comthieme-connect.com

The process involves treating 2-(2-Dimethylaminoethyl)-6-nitrobenzonitrile, derived from this compound, with aqueous HCl in a sealed microwave vessel at 160 °C. thieme-connect.com This specific application highlights the utility of microwave irradiation in facilitating challenging transformations within a multi-step synthetic sequence.

While direct microwave-assisted synthesis of this compound itself is not extensively detailed in the provided results, the successful application of microwave technology in its subsequent transformations underscores the potential of this methodology in the broader synthesis of related nitrated aromatics.

Multi-Step Synthesis from Diverse Starting Materials

The synthesis of this compound can be achieved through various multi-step pathways, starting from a range of precursors. Retrosynthetic analysis is a key strategy in designing these synthetic routes. youtube.com

One common approach is the nitration of a substituted benzene (B151609) ring followed by the introduction of the cyano group, or vice versa. The traditional production method for 2-methyl-6-nitroaniline (B18888), a related compound, involves the N-acylation of 2-toluidine, followed by nitration with mixed acids and subsequent hydrolysis. researchgate.net This process often yields a mixture of isomers, including 2-methyl-4-nitroaniline. researchgate.net

Another established pathway involves the metal-mediated cyanation of a pre-functionalized aromatic ring. For instance, 3-methyl-2-nitrobenzonitrile (B167913) can be synthesized via the copper-catalyzed cyanation of 2-bromo-3-methyl-nitrobenzene. A similar strategy could theoretically be applied to synthesize this compound from a corresponding halogenated precursor like 2-bromo-1-methyl-3-nitrobenzene. The Sandmeyer reaction, which converts a diazonium salt to a nitrile using copper cyanide, is another classic method for introducing the cyano group.

The synthesis of 2,6-dibromo-3-nitrotoluene has been achieved by the nitration of 2,6-dibromotoluene (B1294787) with nitric acid. google.com This intermediate can then undergo cyanation. For example, 3-bromo-2-methyl-6-nitrobenzonitrile (B3212445) has been prepared from 2,6-dibromo-3-nitrotoluene via reaction with copper(I) cyanide in N-methylpyrrolidinone. google.com

Furthermore, this compound itself serves as a valuable starting material for more complex molecules. It is used in the synthesis of 5-arylthiomethyl-2,4-diaminoquinazolines and as a precursor for 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. scientificlabs.co.ukchemicalbook.comsigmaaldrich.comsigmaaldrich.com The synthesis of indole (B1671886) derivatives has also been reported starting from 2-nitrobenzonitrile (B147312) intermediates through reductive annulation, a process known as the Pschorr–Hoppe indole synthesis. rsc.org

The oxidation of 3-nitro-o-xylene with dilute nitric acid and oxygen can co-produce 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid, which could potentially be converted to the corresponding nitriles. google.com

Data on Multi-Step Synthesis Starting Materials

| Starting Material | Key Transformation(s) | Target or Related Compound |

| 2-Toluidine | N-acylation, Nitration, Hydrolysis | 2-Methyl-6-nitroaniline |

| 2-Bromo-3-methyl-nitrobenzene | Copper-catalyzed cyanation | 3-Methyl-2-nitrobenzonitrile |

| 2,6-Dibromotoluene | Nitration | 2,6-Dibromo-3-nitrotoluene |

| 2,6-Dibromo-3-nitrotoluene | Cyanation | 3-Bromo-2-methyl-6-nitrobenzonitrile |

| 3-Nitro-o-xylene | Oxidation | 2-Methyl-6-nitrobenzoic acid |

Regioselectivity and Stereoselectivity in Nitration and Cyano-Functionalization

The precise placement of functional groups on an aromatic ring is a critical aspect of synthesizing compounds like this compound. This section delves into the principles governing regioselectivity in nitration and cyano-functionalization reactions.

The outcome of an electrophilic aromatic substitution reaction is significantly influenced by the substituents already present on the benzene ring. ulethbridge.ca These groups can either activate or deactivate the ring towards substitution and direct the incoming electrophile to specific positions (ortho, meta, or para). ulethbridge.calibretexts.org

Electron-donating groups (EDGs), such as the methyl group (-CH₃), are generally activating and ortho-, para-directing. savemyexams.com They increase the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. savemyexams.com This is due to both inductive effects and hyperconjugation.

Conversely, electron-withdrawing groups (EWGs), like the nitro group (-NO₂) and the cyano group (-CN), are deactivating and meta-directing. libretexts.orgsavemyexams.com They pull electron density away from the ring, making it less reactive. savemyexams.com The deactivating effect is most pronounced at the ortho and para positions, thus favoring substitution at the meta position.

In a disubstituted benzene ring, the directing effects of both groups must be considered. When the directing effects are in conflict, the more activating group typically governs the position of further substitution. ulethbridge.ca For instance, in 2-methylbenzonitrile (o-tolunitrile), the methyl group is an ortho-, para-director, while the cyano group is a meta-director. The positions ortho and para to the methyl group are 2, 4, and 6. The positions meta to the cyano group are 3 and 5. In the case of nitration of o-toluonitrile, the formation of 2-methyl-5-nitrobenzonitrile (B181607) has been reported, indicating that the directing effects lead to substitution at a position influenced by both groups. pnas.org

Controlling the formation of isomers during nitration is crucial for obtaining a high yield of the desired product. Traditional nitration methods, often employing a mixture of nitric acid and sulfuric acid, can lead to a mixture of isomers, necessitating purification steps. frontiersin.org

For example, the nitration of 3-methylbenzonitrile (B1361078) can result in a mixture of 3-methyl-2-nitrobenzonitrile, 3-methyl-4-nitrobenzonitrile, and 3-methyl-6-nitrobenzonitrile. Similarly, the nitration of methylbenzene (toluene) typically yields a mixture of 2- and 4-nitromethylbenzene. chemguide.co.uk

To improve regioselectivity, various strategies have been developed. The choice of nitrating agent and reaction conditions can significantly impact the isomer distribution. For instance, nitration of phenols with copper(II) nitrate (B79036) has been shown to be a regioselective method for producing mono-nitro substituted phenolic compounds. researchgate.net The use of zeolite catalysts in the nitration of aromatics can also enhance selectivity for a particular isomer, often favoring the para-product due to steric constraints within the zeolite framework. cardiff.ac.uk

In the synthesis of 2-methyl-6-nitroaniline from 2-toluidine, a common strategy to control isomer formation is to first acetylate the amine group. researchgate.net The resulting acetamido group is still an ortho-, para-director but is bulkier than the amino group, which can favor substitution at the less sterically hindered para position. However, in this specific case, the goal is the ortho-nitro product. The subsequent nitration and hydrolysis yield the desired 2-methyl-6-nitroaniline, though often in a mixture with the 4-nitro isomer. researchgate.net

Chelation-assisted C-H functionalization offers another approach to achieve high regioselectivity. Transition-metal catalysis can direct functionalization to a specific position, often ortho to a directing group. acs.org While not explicitly detailed for this compound, copper-catalyzed ortho-selective nitration of arenes using iron(III) nitrate has been developed, demonstrating good functional group tolerance and excellent selectivity. acs.org

Isomer Distribution in the Nitration of Substituted Benzenes

| Starting Material | Substituents | Expected Major Isomers |

| Methylbenzene | -CH₃ (ortho, para-directing) | 2-Nitromethylbenzene, 4-Nitromethylbenzene |

| Nitrobenzene (B124822) | -NO₂ (meta-directing) | 1,3-Dinitrobenzene |

| 3-Methylbenzonitrile | -CH₃ (ortho, para), -CN (meta) | Mixture including 3-methyl-2-nitro, 3-methyl-4-nitro, and 3-methyl-6-nitrobenzonitrile |

Catalytic Systems in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering pathways to increased efficiency, selectivity, and milder reaction conditions.

In the vapor-phase ammoxidation of substituted toluenes, a key route to benzonitriles, various catalytic systems are employed. Vanadium-based catalysts, such as V₂O₅/γ-Al₂O₃ and vanadium phosphorus oxides (VPO), have proven effective for the ammoxidation of halogenated toluenes. researchgate.netresearchgate.net The performance of these catalysts can be fine-tuned by adjusting the composition, such as the P/V ratio in VPO catalysts, and through the use of supports like γ-Al₂O₃. researchgate.net For the ammoxidation of toluene itself, catalysts based on metals like vanadium, chromium, and molybdenum are common. nii.ac.jp A more recent development is the use of Cs+/Y zeolite catalysts, which show high activity and selectivity for benzonitrile synthesis. nii.ac.jp

In the context of multi-step syntheses, palladium catalysts are frequently used. For example, the synthesis of 5-arylthiomethyl-2,4-diaminoquinazolines from this compound likely involves palladium-catalyzed cross-coupling reactions. sigmaaldrich.com Stille and Suzuki couplings, which are palladium-catalyzed, have been successfully applied to functionalize nitrobenzonitrile derivatives. For instance, 4-fluoro-3-nitro-benzonitrile undergoes these coupling reactions in the presence of Pd(PPh₃)₄. acs.org

The introduction of the cyano group can also be a catalytic process. The copper-catalyzed cyanation of aryl halides is a well-established method.

For the nitration step, while traditional methods use strong acids, newer catalytic approaches aim for milder conditions and better selectivity. Zeolite catalysts can be used to direct nitration to specific positions. cardiff.ac.uk Chelation-assisted, transition-metal-catalyzed C-H nitration is an emerging area. For example, copper(II) can catalyze the ortho-selective nitration of arenes. acs.org

Synthesis of Key Intermediates and Precursors to this compound

Synthesis of Nitro-Substituted Toluenes and Anilines

The preparation of nitro-substituted toluenes and anilines serves as a fundamental step in accessing the structural framework required for this compound.

The direct nitration of toluene is a common method to introduce a nitro group onto the toluene ring. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. cerritos.edu The methyl group of toluene directs the incoming nitro group primarily to the ortho and para positions, making it a highly reactive substrate for this transformation. cerritos.eduyoutube.com While this method yields a mixture of isomers, specific conditions can be optimized to favor certain products. For instance, heating the reaction can lead to dinitrotoluene and eventually trinitrotoluene (TNT). cerritos.edu To mitigate the use of hazardous sulfuric acid, alternative methods using solid acid catalysts like zeolite beta have been developed, which can also offer high para-selectivity in the nitration of toluene. google.com

Another critical class of intermediates is the nitro-substituted anilines. These can be synthesized through various routes. One approach involves the oxidation of substituted anilines. mdpi.com A range of oxidizing agents can be employed for this transformation. For example, peroxyacids like peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA) have been used, although they can sometimes lead to the formation of azoxyarene byproducts. mdpi.com Dimethyldioxirane, generated in situ from Oxone®, provides a rapid and efficient method for the oxidation of both aromatic and aliphatic amines to their corresponding nitro compounds with high yields. mdpi.com

Alternatively, N-substituted-2-nitroanilines can be prepared via nucleophilic aromatic substitution. The reaction of 2-chloronitrobenzene with various substituted amines or anilines in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) affords good to excellent yields of the desired products. tandfonline.com This method is advantageous as it proceeds under moderate temperatures (80 °C) and relatively short reaction times. tandfonline.com The commercial production of 2-nitroaniline (B44862) often involves the reaction of 2-nitrochlorobenzene with ammonia. chempanda.com

The direct synthesis of 2-methyl-6-nitroaniline has also been reported. One method involves a two-step process where 2-methylaniline is first acetylated and then nitrated. Separating these two steps allows for better control of the nitration reaction temperature, leading to a high-purity product. energetic-materials.org.cn Another synthetic route starts from 4-amino-3-methylbenzenesulfonic acid, which undergoes acetylation, nitration, and subsequent hydrolysis to yield 2-methyl-6-nitroaniline. chemicalbook.com

Table 1: Selected Methods for the Synthesis of Nitro-Substituted Toluene and Aniline Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Toluene | Concentrated HNO₃, Concentrated H₂SO₄, ice-water bath | o-Nitrotoluene and p-Nitrotoluene | Not specified | cerritos.edu |

| Toluene | Aqueous HNO₃, Zeolite beta catalyst, 160 °C | Nitrotoluenes (>60% para-selectivity) | Not specified | google.com |

| Substituted Anilines | m-CPBA, 1,2-dichloroethane | Substituted Nitroarenes | Good yields | mdpi.com |

| 2-Chloronitrobenzene | Substituted amines/anilines, DBU, 80 °C, 1h | N-Substituted-2-nitroanilines | 79-92% | tandfonline.com |

| 2-Methylaniline | 1. Acetic anhydride (B1165640) 2. Nitrating agent | 2-Methyl-6-nitroaniline | 59.4% | energetic-materials.org.cn |

Halogenated Benzonitriles as Synthetic Precursors

Halogenated benzonitriles are valuable precursors for the synthesis of various substituted aromatic compounds, including those analogous to this compound. The presence of a halogen atom provides a reactive site for cross-coupling reactions, while the nitrile group can act as a directing group or be further transformed.

A significant advancement in the functionalization of benzonitriles is the palladium-catalyzed ortho-halogenation of aryl nitriles. organic-chemistry.org This method utilizes the cyano group as a directing group to achieve highly selective halogenation (iodination, bromination, and chlorination) at the C-H bond ortho to the nitrile. organic-chemistry.orgrsc.org The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a halogenating agent like N-chlorosuccinamide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). This approach is compatible with a wide range of arylnitriles bearing either electron-donating or electron-withdrawing groups and can be scaled up to gram quantities. organic-chemistry.org

Ortho-halogenated benzonitriles have been demonstrated as versatile building blocks in organic synthesis. For instance, they have been utilized in the synthesis of 2-phenylquinazolin-4-amines. bohrium.com These halogenated intermediates can undergo various transformations, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, to introduce diverse functionalities. rsc.org The ability to selectively introduce a halogen atom ortho to the nitrile group in a precursor molecule opens up efficient synthetic routes to complex, polyfunctionalized nitriles. organic-chemistry.org

The synthesis of dihalomucononitriles and their subsequent reactions with primary amines can lead to the formation of substituted pyridinimines. These intermediates can then be converted into other heterocyclic structures like 7-alkylazaindoles and imidazo[1,2-a]pyridines, showcasing the synthetic utility of halogenated nitrile precursors. researchgate.net

Table 2: Palladium-Catalyzed ortho-Halogenation of Arylnitriles

| Substrate | Halogenating Agent | Catalyst/Additive | Product | Yield | Reference |

|---|---|---|---|---|---|

| Arylnitrile | N-Iodosuccinimide (NIS) | Pd(OAc)₂ / p-toluenesulfonic acid (PTSA) | ortho-Iodoarylnitrile | Good to excellent | organic-chemistry.org |

| Arylnitrile | N-Bromosuccinimide (NBS) | Pd(OAc)₂ / PTSA | ortho-Bromoarylnitrile | Good to excellent | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 6 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strong electron-withdrawing nitro group makes the aromatic ring of 2-Methyl-6-nitrobenzonitrile susceptible to nucleophilic attack. This reactivity is central to the functionalization of the benzene (B151609) ring.

Displacement of Nitro Groups and Halogens

Nucleophilic aromatic substitution (SNAr) is a well-established reaction class for nitro-substituted aromatic compounds. hidenanalytical.commasterorganicchemistry.comchemguide.co.ukyoutube.com In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. hidenanalytical.comchemguide.co.uk The subsequent departure of the leaving group restores the aromaticity of the ring. For SNAr to occur readily, the aromatic ring must be activated by potent electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group. hidenanalytical.comchemguide.co.uk

In the case of this compound, the nitro group itself can act as a leaving group, although this is less common than the displacement of a halogen. More frequently, related compounds such as 2-halo-6-nitrobenzonitriles undergo SNAr where the halogen is displaced by a nucleophile. For instance, the hydrolysis of 2-halo-6-nitrobenzonitriles to 2-halo-6-nitrobenzoic acids has been reported, though with unsatisfactory yields under certain conditions. justia.com A kinetic study on the reaction of 1-halogeno-6-COR-2-nitrobenzenes with sodium benzenethiolate (B8638828) and piperidine (B6355638) provides insight into the reactivity of structurally similar compounds. nih.gov The study highlights the activating effect of the ortho-nitro group on the displacement of the halogen. nih.gov

The efficiency of these displacement reactions is influenced by the nature of the nucleophile, the leaving group, and the reaction conditions. The table below summarizes representative nucleophilic aromatic substitution reactions on related nitrobenzene (B124822) derivatives.

Table 1: Nucleophilic Aromatic Substitution Reactions of Nitro-substituted Benzenes

| Substrate | Nucleophile | Product | Observations | Reference |

|---|---|---|---|---|

| 2-Halo-6-nitrobenzonitrile | Water (hydrolysis) | 2-Halo-6-nitrobenzoic acid | Reported to have unsatisfactory yields in some cases. | justia.com |

| 1-Halogeno-6-carboxamido-2-nitrobenzene | Sodium benzenethiolate | 1-Phenylthio-6-carboxamido-2-nitrobenzene | The ortho-carboxamido group shows a higher activating effect compared to an ortho-carbomethoxy group. | nih.gov |

| 1-Halogeno-6-carbomethoxy-2-nitrobenzene | Piperidine | 1-Piperidino-6-carbomethoxy-2-nitrobenzene | The activating power of the ortho-carboxamido group is less than the carbomethoxy group in reactions with piperidine. | nih.gov |

Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic aromatic substitution where a hydrogen atom, rather than a leaving group like a halogen, is replaced by a nucleophile. justia.com This reaction is particularly effective for nitroarenes, allowing for the introduction of carbon, nitrogen, or oxygen nucleophiles onto the aromatic ring, typically at positions ortho or para to the nitro group. justia.comnih.govnih.gov

The mechanism of VNS involves the addition of a carbanion, which bears a leaving group at the nucleophilic center, to the electron-deficient aromatic ring. nih.gov This is followed by a base-induced β-elimination of the leaving group from the intermediate σ-adduct, leading to the substitution product. nih.govillinois.edu

While specific studies on the VNS of this compound are not extensively documented in the reviewed literature, the general principles of VNS suggest its potential applicability. For a 2-substituted nitroarene, VNS would be expected to occur at the positions ortho and para to the nitro group that are not already substituted. In this compound, this would correspond to the C4 and C5 positions. The reaction of various nitroarenes with carbanions like chloromethyl phenyl sulfone in the presence of a strong base is a classic example of this transformation. nih.govnih.gov

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, yielding 2-amino-6-methylbenzonitrile (B1267100). This transformation is a crucial step in the synthesis of various heterocyclic compounds and other functionalized molecules. sigmaaldrich.com

Catalytic Hydrogenation and Chemical Reduction to Amines

The reduction of the nitro group in nitroarenes can be achieved through various methods, including catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel is a common and efficient method. masterorganicchemistry.comchemicalbook.comyoutube.com The reaction is typically carried out under a hydrogen atmosphere. masterorganicchemistry.comyoutube.com

Chemical reduction offers an alternative route to the corresponding amine. A widely used method is the reduction with tin(II) chloride (SnCl₂) in an acidic medium, such as hydrochloric acid. chemicalbook.commdma.chcommonorganicchemistry.com This method is known for its chemoselectivity, often leaving other reducible functional groups, like nitriles, intact. chemicalbook.com Other reducing agents like zinc in the presence of ammonium (B1175870) chloride have also been employed for the reduction of nitroarenes. commonorganicchemistry.com

The table below presents common methods for the reduction of nitroarenes to amines.

Table 2: Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Solvent | General Applicability | Reference |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Methanol, Ethyl acetate | Widely used for nitro group reduction. Can sometimes affect other functional groups. | masterorganicchemistry.comchemicalbook.com |

| H₂, Pt/C | Various | Effective for nitro group reduction, sometimes with different selectivity compared to Pd/C. | chemicalbook.com |

| SnCl₂·2H₂O | Ethanol, Ethyl acetate | Chemoselective reduction of nitro groups in the presence of other sensitive groups like nitriles. | chemicalbook.comcommonorganicchemistry.com |

| Sn, HCl | - | Classic method for nitro group reduction. | mdma.ch |

| Zn, NH₄Cl | Water | A method for the chemoselective reduction of nitroarenes. | commonorganicchemistry.com |

Selective Reduction Strategies for Polysubstituted Nitroarenes

In molecules containing multiple reducible functional groups, such as this compound, achieving selective reduction is a key synthetic challenge. The goal is often to reduce the nitro group while preserving the nitrile functionality, or vice versa.

The selective reduction of the nitro group in the presence of a nitrile is well-established. As mentioned, reagents like tin(II) chloride are particularly effective for this transformation. chemicalbook.com Catalytic hydrogenation can also be tailored for this purpose by careful selection of the catalyst and reaction conditions. For instance, using a platinum-based catalyst might be preferred over a palladium-based one in certain cases to avoid concomitant reduction of the nitrile. chemicalbook.com

Conversely, selective reduction of the nitrile group in the presence of a nitro group is also possible. A study on the selective reduction of nitriles in nitrobenzonitriles to the corresponding primary amines was successfully carried out using a combination of boron trifluoride etherate and sodium borohydride (B1222165) in 2-methyltetrahydrofuran. mdma.ch This method demonstrated good yields and tolerance for various substituents on the aromatic ring. mdma.ch

Transformations Involving the Nitrile Functional Group

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, reduction, and participation in cyclization reactions. sigmaaldrich.comyoutube.comyoutube.com

Hydrolysis of the nitrile group can lead to either an amide or a carboxylic acid, depending on the reaction conditions. Acid- or base-catalyzed hydrolysis will convert the nitrile to a carboxylic acid, 2-methyl-6-nitrobenzoic acid. chemicalbook.comgoogle.comnih.gov This transformation is a key step in the synthesis of certain pesticides. google.compatsnap.com

Reduction of the nitrile group typically yields a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. sigmaaldrich.comyoutube.comyoutube.com This reaction proceeds via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. sigmaaldrich.comyoutube.com

The reduction product of this compound, 2-amino-6-methylbenzonitrile, is a valuable intermediate for the synthesis of heterocyclic compounds. The amino and nitrile groups can participate in intramolecular or intermolecular cyclization reactions to form fused ring systems. For example, 2-amino-6-methylbenzoic acid, derived from the hydrolysis of the corresponding nitrile, reacts with cyanogen (B1215507) bromide to form an oxazinone derivative. chemicalbook.com Furthermore, derivatives of 2-amino-6-methylbenzonitrile have been used in the synthesis of dual A2A/A2B adenosine (B11128) receptor antagonists through multi-step reaction sequences involving the nitrile group. nih.gov

The table below provides examples of reactions involving the nitrile group in benzonitrile (B105546) derivatives.

Table 3: Transformations of the Nitrile Group in Benzonitrile Derivatives

| Substrate | Reagents | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 2-Methyl-4-nitrobenzonitrile | Acid or Base | 2-Methyl-4-nitrobenzoic acid | Hydrolysis | google.com |

| 2-Nitrobenzonitrile (B147312) | BF₃·OEt₂, NaBH₄ | (2-Nitrophenyl)methanamine | Selective Nitrile Reduction | mdma.ch |

| 2-Amino-6-methylbenzoic acid | Cyanogen bromide | 2-Amino-5-methyl-benzo[d] justia.comnih.govoxazin-4-one | Cyclization | chemicalbook.com |

| 3-Bromo-2-methylphenylacetonitrile | 1. (BPin)₂ , Pd(dppf)Cl₂; 2. 4,6-dichloro-2-pyrimidinamine, Suzuki coupling | Substituted pyrimidine (B1678525) derivative | Functionalization via the nitrile precursor | nih.gov |

Hydrolysis of Nitriles to Carboxylic Acids and Amides

The conversion of the nitrile group in this compound to a carboxylic acid or an amide is a fundamental transformation. Generally, nitrile hydrolysis can be achieved under acidic or basic conditions, proceeding through an amide intermediate. masterorganicchemistry.com

Recent advancements have focused on milder and more selective methods. For instance, a two-step protocol involving the conversion of primary and secondary amides to photoresponsive o-nitroanilides allows for hydrolysis under neutral conditions using visible light. organic-chemistry.org Another approach utilizes nickel catalysis for the esterification of amides, followed by deprotection to yield carboxylic acids, thereby avoiding issues of catalyst poisoning often seen in direct hydrolysis. nih.gov The use of tert-butyl nitrite (B80452) has also been reported for the mild hydrolysis of primary amides to carboxylic acids under neutral conditions, demonstrating broad substrate scope and functional group tolerance. sioc-journal.cn

| Reagent/Catalyst | Conditions | Product | Reference |

| Visible Light | Neutral, Room Temp. | Carboxylic Acid | organic-chemistry.org |

| Nickel Catalyst | Esterification then deprotection | Carboxylic Acid | nih.gov |

| tert-Butyl Nitrite | Neutral | Carboxylic Acid | sioc-journal.cn |

Cycloaddition Reactions of the Nitrile Moiety

Cycloaddition reactions offer a powerful strategy for constructing cyclic structures. The nitrile group of this compound can potentially participate as a dipolarophile in 1,3-dipolar cycloadditions. This type of reaction involves a 1,3-dipole reacting with a multiple bond system to form a five-membered heterocyclic ring. While specific examples involving this compound are not extensively detailed in the provided context, the general principles of cycloaddition reactions are well-established. libretexts.org For instance, the Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. libretexts.org

Nucleophilic Addition to the Nitrile Group

The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by nucleophiles. This reaction is a key step in various synthetic transformations. For instance, the synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one utilizes this compound as a starting reagent, implying a reaction pathway that likely involves nucleophilic attack on the nitrile group. sigmaaldrich.com

Electrophilic Aromatic Substitution on this compound Scaffolds

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents, the methyl group (-CH₃) and the nitro group (-NO₂), are crucial in determining the position of the incoming electrophile.

The methyl group is an activating, ortho-, para-directing group, meaning it increases the rate of EAS and directs incoming electrophiles to the positions ortho and para to it. libretexts.orgchemguide.co.uk Conversely, the nitro group is a deactivating, meta-directing group, slowing down the reaction and directing incoming electrophiles to the meta position. chemguide.co.uk

In this compound, the positions on the aromatic ring are influenced by both groups. The interplay of these electronic effects will dictate the regioselectivity of substitution reactions like nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.commasterorganicchemistry.com For example, in the nitration of toluene (B28343) (methylbenzene), the major products are the ortho and para isomers due to the directing effect of the methyl group. libretexts.orgchemguide.co.uk

| Reaction | Reagents | Electrophile | Reference |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | libretexts.orgmasterorganicchemistry.com |

| Halogenation | Cl₂ or Br₂, Lewis Acid | Cl⁺ or Br⁺ | masterorganicchemistry.com |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | masterorganicchemistry.com |

Reactions of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group of this compound can undergo various transformations. One important reaction is oxidation to a carboxylic acid. For instance, a method for synthesizing 2-n-propyl-4-methylbenzimidazole-6-carboxylic acid involves the oxidation of a methyl group on a related benzimidazole (B57391) derivative using a cobalt salt and air in an acetic acid solution. google.com This suggests that the methyl group of this compound could potentially be oxidized to a carboxylic acid group under similar conditions.

Halogenation of the methyl group can also occur, typically under different conditions than aromatic halogenation. For example, the reaction of toluene with chlorine in the presence of UV light leads to substitution on the methyl group, whereas in the presence of a Lewis acid, substitution occurs on the ring. chemguide.co.uk

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis has become a powerful tool in organic synthesis. While the provided search results mention that nitro substituents can lead to poor yields in some transition metal-catalyzed reactions, such as trifluoromethylation, there are still potential applications. beilstein-journals.org For example, this compound was used in the synthesis of 5-arylthiomethyl-2,4-diaminoquinazolines, a transformation that may involve transition metal catalysis. sigmaaldrich.com The development of new ligands and catalytic systems continues to expand the scope of these reactions. For instance, the use of highly hindered phosphorus ligands has enabled the palladium-catalyzed trifluoromethylation of aryl chlorides. beilstein-journals.org

Applications of 2 Methyl 6 Nitrobenzonitrile in Advanced Organic Synthesis

Building Block in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry and materials science, and 2-Methyl-6-nitrobenzonitrile provides an efficient entry point to several important heterocyclic scaffolds. rsc.orgdokumen.pub Its utility stems from the ability of its functional groups to participate in various cyclization reactions, often triggered by the reduction of the nitro group to an amine, which then reacts intramolecularly with the nitrile or a derivative of the methyl group.

Quinazolines: The quinazoline (B50416) framework is a core component of numerous biologically active compounds, including approved anticancer drugs like Gefitinib and Erlotinib. clockss.orgmdpi.com this compound and its derivatives are effective precursors for this heterocyclic system. A common strategy involves the reduction of the nitro group to form an ortho-amino intermediate, which can then undergo cyclization. Research has demonstrated a simple and efficient one-pot conversion of 2-nitrobenzonitriles into quinazolin-4(3H)-ones through a sequence of reduction, formylation, hydrolysis, and cyclization. clockss.orgarkat-usa.org Furthermore, this compound has been specifically used as a starting reagent in the synthesis of highly substituted quinazolines, such as 5-arylthiomethyl-2,4-diaminoquinazolines. sigmaaldrich.com Another related precursor, 2-amino-5-nitrobenzonitrile, is used to produce 6-nitroquinazoline-2,4-diamine, highlighting the utility of the nitrobenzonitrile scaffold in accessing these important heterocyclic structures. mdpi.com

Quinoxalines: Quinoxaline (B1680401) derivatives are another class of benzoheterocycles with a wide spectrum of biological activities. mdpi.com The most common synthesis of quinoxalines involves the condensation of an aromatic ortho-diamine (a benzene (B151609) ring with two adjacent amino groups) with a 1,2-dicarbonyl compound. organic-chemistry.org While direct synthesis from this compound is not commonly reported, it serves as a valuable precursor to the necessary ortho-diamine intermediate. Through established chemical transformations, including the reduction of the nitro group and conversion of the nitrile and methyl functionalities, this compound can be elaborated into the required ortho-diamine scaffold, which can then be used in classical quinoxaline synthesis.

The synthesis of fused polycyclic systems is a key area of organic chemistry, and this compound provides access to complex scaffolds like benzoquinolines. Research has shown that the constitutional isomer, 2-methyl-5-nitrobenzonitrile (B181607), can be reacted with functionalized 2H-pyran-2-ones under basic conditions to produce highly substituted benzo[h]quinolines in an efficient, atom-economic process. researchgate.net This reaction proceeds through the formation of an intermediate which, upon further treatment with a base, provides the fused polycyclic system. researchgate.net

Additionally, this compound has been utilized as a starting reagent for the microwave-assisted synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one, another important polycyclic heterocyclic system. sigmaaldrich.comsigmaaldrich.com The synthesis of 2-methyl-6-nitroquinoline, a direct benzoquinoline derivative, has also been reported, underscoring the role of the nitro-aromatic structure in established quinoline (B57606) synthesis methodologies like the Doebner-Miller reaction. nih.gov

| Starting Material | Resulting Heterocycle/Polycycle | Key Transformation | Reference |

|---|---|---|---|

| This compound | 5-Arylthiomethyl-2,4-diaminoquinazolines | Cyclization following nitro group reduction | sigmaaldrich.com |

| 2-Nitrobenzonitriles (general class) | Quinazolin-4(3H)-ones | One-pot reductive cyclization | clockss.orgarkat-usa.org |

| This compound | 8-Amino-2-methyl-3,4-dihydroisoquinolin-1-one | Microwave-assisted synthesis | sigmaaldrich.comsigmaaldrich.com |

| 2-Methyl-5-nitrobenzonitrile (isomer) | Benzo[h]quinolines | Reaction with 2H-pyran-2-ones | researchgate.net |

Indoles: The indole (B1671886) scaffold is one of the most important "privileged structures" in medicinal chemistry, found in a vast number of natural products and pharmaceuticals. rsc.orgnih.gov Synthetic routes starting from nitroarenes are well-established, and this compound is a relevant precursor. The Batcho-Leimgruber indole synthesis, for example, utilizes 2-nitrotoluene (B74249) derivatives, a structural motif present in this compound. rsc.orgresearchgate.net More directly, the reductive annulation of 2-nitrobenzonitrile (B147312) intermediates, known as the Pschorr–Hoppe indole synthesis, involves the reduction of the ortho-nitro group, which then undergoes cyclization with the nitrile group to form the indole ring. rsc.org These methods highlight the strategic advantage of having the nitro and nitrile groups positioned ortho to each other for direct indole ring formation.

Benzothiazoles: Benzothiazoles are another crucial class of heterocycles with diverse applications. nih.govresearchgate.net The most prevalent synthetic route involves the condensation and cyclization of a 2-aminothiophenol (B119425) with various electrophiles like carboxylic acids or aldehydes. wikipedia.orgorganic-chemistry.org To be used in this context, this compound would need to be converted into a 2-aminothiophenol derivative. This would involve the reduction of the nitro group to an amine and the conversion of the adjacent methyl group into a thiol. While this multi-step transformation is chemically feasible, direct, one-pot syntheses of benzothiazoles from this compound are not widely documented. However, its structure contains the necessary carbon framework and functional handles for elaboration into the key benzothiazole (B30560) precursors.

Strategic Intermediate in Pharmaceutical and Agrochemical Development

The value of this compound extends beyond fundamental heterocyclic synthesis into the applied fields of pharmaceutical and agrochemical development. guidechem.comevitachem.com Its utility as a versatile building block allows for the efficient construction of complex molecules that are screened for biological activity.

This compound is a documented precursor to molecules with recognized biological potential. It is a key intermediate in the synthesis of quinazoline derivatives, a class of compounds known for a wide range of pharmacological activities, including anticancer properties. clockss.orgmdpi.com For instance, the anticancer drugs Gefitinib and Erlotinib are based on a quinazoline core, which can be synthesized from 2-nitrobenzonitrile precursors. clockss.org Specific examples of its application include its use as a starting material for the synthesis of 5-arylthiomethyl-2,4-diaminoquinazolines and 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one, both of which are complex molecules designed for biological evaluation. sigmaaldrich.comsigmaaldrich.com

| Precursor | Resulting Molecule/Scaffold | Potential Application Area | Reference |

|---|---|---|---|

| This compound | 5-Arylthiomethyl-2,4-diaminoquinazolines | Pharmaceuticals | sigmaaldrich.com |

| This compound | 8-Amino-2-methyl-3,4-dihydroisoquinolin-1-one | Pharmaceuticals | sigmaaldrich.comsigmaaldrich.com |

| 2-Nitrobenzonitrile derivatives | Quinazolin-4(3H)-one scaffold | Precursor to anticancer agents (e.g., Gefitinib) | clockss.org |

| This compound | General Pharmaceutical and Agrochemical Intermediates | Drug Discovery, Crop Protection | guidechem.comevitachem.com |

Enzyme inhibitors are a cornerstone of modern medicine. Protein kinase CK2 (formerly Casein Kinase 2) is a significant therapeutic target, particularly in oncology, and the development of potent and selective CK2 inhibitors is an active area of research. nih.gov Many CK2 inhibitors are based on heterocyclic scaffolds like benzimidazoles and benzotriazoles. nih.gov Structure-activity relationship studies have revealed that substituents on the aromatic ring play a crucial role in inhibitory activity. For example, research on polybrominated benzotriazole (B28993) inhibitors showed that small alkyl substituents, such as a methyl group, on the benzene ring were beneficial for potent inhibition of CK2. nih.gov

Given that this compound provides efficient access to a variety of nitrogen-containing heterocyclic systems and already possesses the favorable methyl group, it represents a valuable starting material for generating libraries of potential CK2 inhibitors for screening and further development. Its functional groups allow for the construction of diverse scaffolds that can be tailored to fit the ATP-binding site of the CK2 enzyme.

Contribution to Materials Science and Organic Electronics

The unique molecular architecture of this compound, featuring both electron-donating (methyl) and electron-withdrawing (nitro, cyano) groups on a benzene ring, makes it a compound of interest in the field of materials science. This structure is a classic example of a "push-pull" system, which is known to give rise to interesting electronic and optical properties. These characteristics are particularly relevant to the development of advanced organic materials for electronic applications.

Use in Organic Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light. This property is crucial for a range of photonic applications, including frequency conversion, optical switching, and data storage. The efficacy of organic NLO materials often stems from a molecular design that facilitates intramolecular charge transfer (ICT), typically found in molecules with strong electron donor and acceptor groups connected by a π-conjugated system.

The structure of this compound, with its donor methyl group and acceptor nitro and cyano groups, theoretically makes it a candidate for NLO applications. The arrangement of these functional groups can lead to a significant difference between the ground and excited state dipole moments, a key factor for second-order NLO activity. However, based on a review of available scientific literature, there is a lack of specific research findings detailing the synthesis, characterization, or quantitative measurement of the nonlinear optical properties of this compound itself. While related benzonitrile (B105546) derivatives have been investigated for their NLO potential, dedicated studies on this compound are not prominently documented.

Table 1: Key Molecular Features of this compound for Potential NLO Activity

| Feature | Description | Potential NLO Relevance |

| Electron Donor Group | Methyl (-CH₃) | Inductively donates electron density to the aromatic ring. |

| Electron Acceptor Groups | Nitro (-NO₂) and Cyano (-C≡N) | Strongly withdraw electron density from the aromatic ring through resonance and inductive effects. |

| π-Conjugated System | Benzene Ring | Facilitates the delocalization of electrons and charge transfer from the donor to the acceptor groups. |

| Asymmetry | Ortho substitution pattern | The asymmetric substitution is a prerequisite for second-order NLO effects in the bulk material. |

Applications in Organic Semiconductors

Organic semiconductors are the active components in a variety of flexible electronic devices. This compound serves as a valuable building block in the synthesis of these materials. chemimpex.com Its utility in this area is primarily as a precursor or intermediate for constructing more complex molecules that form the active layers in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.com

The presence of the nitro and cyano functional groups provides reactive sites for various chemical transformations, including nucleophilic substitutions and coupling reactions. chemimpex.com These reactions allow for the integration of the 2-methylbenzonitrile core into larger conjugated systems, which are essential for charge transport in semiconductor materials. Researchers utilize this compound to facilitate the synthesis of complex organic molecules, enhancing the efficiency of creating novel materials for electronic applications. chemimpex.com The stability and reactivity profile of this compound make it a key ingredient for chemists and materials scientists working on the development of next-generation organic electronics. chemimpex.com

Table 2: Role of this compound in Organic Semiconductor Synthesis

| Application Area | Role of this compound | Target Devices |

| Organic Synthesis | Serves as a key intermediate and building block. chemimpex.com | Organic Light-Emitting Diodes (OLEDs) chemimpex.com |

| Materials Development | Used in the production of organic semiconductors. chemimpex.com | Organic Solar Cells chemimpex.com |

| Chemical Transformation | The nitro and cyano groups act as reactive sites for creating larger conjugated molecules. chemimpex.com | Flexible Electronic Devices chemimpex.com |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques for 2 Methyl 6 Nitrobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon and hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 2-Methyl-6-nitrobenzonitrile can be achieved.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons and the methyl protons resonate in distinct regions. The electron-withdrawing nature of the nitro (NO₂) and nitrile (CN) groups significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).

The aromatic region typically displays a complex splitting pattern due to the coupling between adjacent protons. For this compound, the spectrum shows signals for the three aromatic protons. One proton appears as a doublet of doublets, while the other two protons present as a multiplet. rsc.org The methyl group (CH₃), being attached to the aromatic ring, appears as a singlet in the upfield region of the spectrum. rsc.org

A representative analysis of the ¹H NMR spectrum is detailed in the table below.

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Aromatic H | 8.12 | dd | J = 6.8, 2.6 |

| Aromatic H | 7.72 - 7.67 | m | |

| Methyl (CH₃) | 2.70 | s | |

| Data recorded in CDCl₃ at 400 MHz. rsc.org |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. In this compound, there are eight distinct carbon signals. The carbons directly attached to the electron-withdrawing nitro and nitrile groups (C-CN and C-NO₂) are shifted significantly downfield. The carbon of the nitrile group itself (C≡N) also has a characteristic chemical shift. The carbon of the methyl group appears at a high field, which is typical for sp³ hybridized carbons. rsc.org

The chemical shifts for each carbon atom have been experimentally determined and are listed in the table below.

| Carbon Atom | Chemical Shift (δ ppm) |

| C-NO₂ | 149.29 |

| C-CH₃ | 145.79 |

| Aromatic CH | 135.65 |

| Aromatic CH | 132.77 |

| Aromatic CH | 122.92 |

| C≡N | 113.81 |

| C-CN | 107.84 |

| CH₃ | 21.09 |

| Data recorded in CDCl₃ at 100 MHz. rsc.org |

To unequivocally confirm the structural assignments made from one-dimensional NMR, two-dimensional (2D) NMR techniques are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to delineate the connectivity around the ring. For instance, the proton at δ 8.12 ppm would show cross-peaks with its neighboring aromatic proton within the multiplet at δ 7.72-7.67 ppm. emerypharma.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. emerypharma.com For example, the singlet at δ 2.70 ppm in the ¹H spectrum would show a cross-peak with the carbon signal at δ 21.09 ppm in the ¹³C spectrum, confirming this signal belongs to the methyl group. Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). ustc.edu.cn This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbons bearing the nitrile and nitro groups (C-CN, C-NO₂) and the carbon of the nitrile group itself (C≡N). For instance, the methyl protons (δ 2.70 ppm) would be expected to show an HMBC correlation to the C-CH₃ carbon (δ 145.79 ppm) and the adjacent aromatic carbon, providing definitive evidence for the placement of the substituents on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The nitrile (C≡N) and nitro (NO₂) groups have strong, characteristic absorption bands in the IR and Raman spectra.

Nitrile Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond is a very reliable and easily identifiable feature. For aromatic nitriles, this band typically appears in the region of 2240-2220 cm⁻¹. sigmaaldrich.com This peak is expected to be sharp and of medium to strong intensity in the IR spectrum. In Raman spectroscopy, the C≡N stretch is also a strong and characteristic band. researchgate.net

Nitro Group (NO₂): The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. publish.csiro.au

The asymmetric stretching vibration (ν_as(NO₂)) appears as a strong band, typically in the range of 1550-1530 cm⁻¹. cdnsciencepub.com

The symmetric stretching vibration (ν_s(NO₂)) is also a strong band, found at a lower frequency, usually between 1370-1350 cm⁻¹. cdnsciencepub.com The presence of these two strong bands is a clear indicator of a nitro-aromatic compound. publish.csiro.au A scissoring vibration for the nitro group may also be observed around 890-835 cm⁻¹. publish.csiro.au

The benzene (B151609) ring itself gives rise to a series of characteristic vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹.

C=C Stretching: The in-ring carbon-carbon double bond stretches result in several bands of variable intensity in the 1625-1400 cm⁻¹ region. For this compound, bands are expected around 1600 cm⁻¹ and 1530 cm⁻¹, though the latter may overlap with the strong nitro group absorption. google.com

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the position of the strong C-H out-of-plane ("oop") bending vibrations, which typically appear in the 900-675 cm⁻¹ region. However, the strong electronic effects of the nitro group can sometimes complicate the straightforward interpretation of these bands for determining substitution patterns. publish.csiro.au

A summary of the expected key vibrational modes is provided in the table below.

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Spectrum |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Nitrile (C≡N) Stretch | 2240 - 2220 | IR, Raman |

| Aromatic C=C Stretch | 1625 - 1400 | IR, Raman |

| Nitro (NO₂) Asymmetric Stretch | 1550 - 1530 | IR, Raman |

| Nitro (NO₂) Symmetric Stretch | 1370 - 1350 | IR, Raman |

| C-H Out-of-Plane Bend | 900 - 675 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. scienceready.com.au

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and isotopic distribution with great precision. measurlabs.com For this compound, with a molecular formula of C₈H₆N₂O₂, the expected monoisotopic mass is 162.04292 Da. uni.lu HRMS is crucial for distinguishing between isobaric species and confirming the molecular formula of a synthesized compound. measurlabs.com The technique is sensitive enough to detect various adducts that may form during the ionization process. uni.lu

Below is a table of predicted HRMS data for various adducts of this compound, calculated based on its molecular formula.

| Adduct Type | Formula | Predicted m/z |

| [M]⁺ | [C₈H₆N₂O₂]⁺ | 162.04237 |

| [M+H]⁺ | [C₈H₇N₂O₂]⁺ | 163.05020 |

| [M+Na]⁺ | [C₈H₆N₂O₂Na]⁺ | 185.03214 |

| [M+K]⁺ | [C₈H₆N₂O₂K]⁺ | 201.00608 |

| [M-H]⁻ | [C₈H₅N₂O₂]⁻ | 161.03564 |

| Data sourced from PubChemLite. uni.lu |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating the molecular ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. This process provides valuable information about the molecule's connectivity and structure. scienceready.com.au

The following table outlines a plausible fragmentation pattern for this compound.

| Fragment Ion | Proposed Structure / Loss | m/z (Mass/Charge Ratio) |

| [C₈H₆N₂O₂]⁺ | Molecular Ion | 162 |

| [C₇H₃N₂O₂]⁺ | Loss of CH₃ | 147 |

| [C₈H₆NO]⁺ | Loss of O from Nitro Group | 146 |

| [C₈H₆N]⁺ | Loss of NO₂ | 116 |

| This table represents a theoretical fragmentation pattern based on common fragmentation principles. scienceready.com.auarizona.edulibretexts.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to this compound, providing detailed insights into its molecular geometry and intermolecular interactions in the solid state. iucr.orgbiosynth.com

The crystal structure of this compound was determined at a temperature of 180 K. iucr.org A significant finding from the crystallographic data is the presence of a very short intramolecular distance of 2.552 (4) Å between one of the oxygen atoms of the nitro group and the carbon atom of the adjacent nitrile group. This short distance, along with associated molecular distortions, is interpreted as evidence of an incipient nucleophilic attack by the nitro oxygen on the electrophilic nitrile carbon. iucr.org

Key crystallographic data for this compound are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 9.969 (2) Å |

| b | 14.728 (4) Å |

| c | 10.179 (3) Å |

| Temperature | 180 K |

| Data sourced from Acta Crystallographica Section B. iucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. uu.nlijprajournal.com The absorption pattern is characteristic of the chromophores—the parts of the molecule that absorb light—present in the structure. ijprajournal.com

The structure of this compound contains several chromophores: the benzene ring, the nitrile group (-C≡N), and the nitro group (-NO₂). These groups give rise to specific electronic transitions, primarily π → π* and n → π* transitions.

π → π Transitions:* These high-energy transitions are associated with the π-electron systems of the aromatic ring and the C≡N and N=O bonds. They are typically observed in the UV region.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the nitrile group) to an anti-bonding π* orbital. These absorptions often appear at longer wavelengths than π → π* transitions. ijprajournal.com

The benzene ring itself has characteristic absorptions which are modified by the attached substituents. The electron-withdrawing nature of the nitro and nitrile groups influences the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. researchgate.net

The primary chromophores and their expected electronic transitions are listed below.

| Chromophore | Functional Group | Expected Electronic Transition(s) |

| Benzene Ring | Aromatic System | π → π |

| Nitro Group | -NO₂ | n → π, π → π |

| Nitrile Group | -C≡N | n → π, π → π* |

| Table constructed based on general principles of UV-Vis spectroscopy. ijprajournal.com |

Theoretical and Computational Chemistry Studies of 2 Methyl 6 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface, representing the most stable structure. For substituted benzonitriles, DFT calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for an Analogous Substituted Benzonitrile (B105546) (2-chloro-6-methylbenzonitrile) Note: This data is for a structurally similar molecule and is provided for illustrative purposes. Specific values for 2-Methyl-6-nitrobenzonitrile would require dedicated DFT calculations.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C1-C2 | 1.406 Å |

| Bond Length | C2-C3 | 1.392 Å |

| Bond Length | C3-C4 | 1.397 Å |

| Bond Length | C4-C5 | 1.394 Å |

| Bond Length | C5-C6 | 1.399 Å |

| Bond Length | C6-C1 | 1.408 Å |

| Bond Length | C1-Cl | 1.745 Å |

| Bond Length | C2-C(N) | 1.455 Å |

| Bond Length | C-N | 1.159 Å |

| Bond Angle | C6-C1-C2 | 118.0° |

| Bond Angle | C1-C2-C3 | 122.0° |

| Bond Angle | C2-C3-C4 | 119.7° |

| Data adapted from a study on 2-chloro-6-methylbenzonitrile (B1583042) using HF/6-311+G level of theory.* researchgate.net |

Calculation of Vibrational Frequencies and Spectroscopic Parameters